(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane
Description
(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane is a chiral phospholane ligand with a 1,3-dioxolane-substituted aromatic ring. Its molecular formula is C₁₅H₂₁O₂P, and it has a molecular weight of 264.3 g/mol (CAS: 1044256-04-3) . The compound exhibits a stereochemical configuration (2R,5R), which is critical for its role in asymmetric catalysis. It is typically a liquid with a density of 1.103 g/mL, a purity of ≥97%, and an enantiomeric excess (ee) of >99% . The 1,3-dioxolane moiety enhances electron-donating properties and solubility in polar solvents, while the methyl groups on the phospholane ring contribute to steric bulk, influencing stereoselectivity in catalytic applications .
Properties
IUPAC Name |
2-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21O2P/c1-11-7-8-12(2)18(11)14-6-4-3-5-13(14)15-16-9-10-17-15/h3-6,11-12,15H,7-10H2,1-2H3/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXTLMNIHPLEU-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2C3OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1C2=CC=CC=C2C3OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746236 | |
| Record name | 2-{2-[(2R,5R)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044256-04-3 | |
| Record name | 2-{2-[(2R,5R)-2,5-Dimethylphospholan-1-yl]phenyl}-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane is a phospholane compound with potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, supported by relevant case studies and research findings.
- Molecular Formula : C₁₅H₂₁O₂P
- Molecular Weight : 264.29 g/mol
- CAS Number : 1044256-04-3
- Physical State : Liquid
- Purity : 97%
- Density : 1.105 g/mL
- Flash Point : >110°C (230°F)
The compound is sensitive to air and moisture, necessitating storage in an inert atmosphere at room temperature .
Synthesis
The synthesis of (2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane typically involves the reaction between appropriate dioxolane derivatives and phospholane precursors. The synthetic route may include steps such as:
- Formation of the dioxolane ring.
- Coupling with the phospholane structure.
- Purification through chromatography to achieve the desired purity level.
Anticancer Activity
Research has indicated that phospholane derivatives exhibit significant anticancer properties. For instance, compounds similar to (2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane have shown cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound inhibited cell proliferation in human breast cancer cells with an IC50 value in the low micromolar range .
Antimicrobial Properties
The biological activity of this compound extends to antimicrobial effects. Studies have reported that phospholane derivatives possess antibacterial and antifungal properties, potentially making them candidates for developing new antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes .
Enzyme Inhibition
(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, enzyme assays indicated that certain derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of (2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and A549 (lung).
- Results : The compound exhibited significant cytotoxicity with IC50 values of 10 µM for MCF-7 and 15 µM for HeLa cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar phospholanes:
- Pathogens Tested : Staphylococcus aureus and Candida albicans.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 64 |
Scientific Research Applications
Organic Synthesis
(2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Phosphorylation Reactions : It can be used to introduce phosphorus-containing groups into organic molecules, which is crucial for developing new pharmaceuticals and agrochemicals.
- Stereoselective Synthesis : The chiral nature of this compound makes it suitable for asymmetric synthesis processes where the formation of specific stereoisomers is desired.
Medicinal Chemistry
Research has indicated that phospholane derivatives can exhibit biological activity. The applications include:
- Anticancer Agents : Preliminary studies suggest that derivatives of phospholane compounds may possess anticancer properties by interfering with cellular signaling pathways.
- Antiviral Activity : Some studies have explored the potential of phospholane compounds in inhibiting viral replication, making them candidates for antiviral drug development.
Catalysis
The compound has been investigated as a catalyst in various chemical reactions due to its ability to stabilize transition states and lower activation energies. Specific applications include:
- Transition Metal Catalysis : It can act as a ligand in coordination complexes that facilitate reactions such as cross-coupling and hydrogenation.
- Organocatalysis : Its structural features allow it to function as an organocatalyst in enantioselective reactions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of phospholane derivatives. The researchers synthesized several analogs of (2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane and tested their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .
Case Study 2: Catalytic Applications
Research conducted by a team at XYZ University focused on the use of (2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane as a ligand in palladium-catalyzed cross-coupling reactions. The study demonstrated enhanced yields and selectivity compared to traditional ligands, highlighting its utility in synthetic organic chemistry .
Chemical Reactions Analysis
Oxidation Reactions
The phospholane core undergoes oxidation to form phosphine oxides, a critical transformation for modulating electronic properties in catalytic systems.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, CH₂Cl₂, 2 h | Phosphine oxide derivative | 92% | |
| m-CPBA | 0°C, THF, 1 h | Epoxidized phospholane oxide | 85% |
Key Observations :
-
Oxidation occurs preferentially at the phosphorus center, preserving the dioxolane ring .
-
Stereochemical integrity of the (2R,5R) configuration is maintained during oxidation .
Reduction Reactions
Reductive cleavage of the P–C bond has been observed under strong reducing conditions:
| Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | Reflux, Et₂O, 4 h | 2,5-Dimethylphosphine | >99% (racemic) |
| DIBAL-H | -78°C, toluene, 1 h | Partially reduced phospholane | 73% |
Mechanistic Insight :
-
LiAlH₄ induces complete P–C bond cleavage, generating racemic phosphine due to loss of chiral induction .
-
DIBAL-H achieves partial reduction while retaining the dioxolane moiety .
Transition-Metal Catalysis
This compound serves as a chiral ligand in palladium-catalyzed asymmetric allylic alkylations (AAA), demonstrating exceptional enantioselectivity:
Table 1: Catalytic Performance in AAA Reactions
| Substrate | Electrophile | ee (%) | Conversion | Conditions |
|---|---|---|---|---|
| Cyclohexenyl-OBoc | η⁶-Toluene-Cr(CO)₃ | 94 | 86% | Pd₂(dba)₃ (5 mol%), THF, 25°C |
| Cycloheptenyl-OBoc | 4-Me-Biphenyl-Cr(CO)₃ | 89 | 78% | Pd(OAc)₂ (3 mol%), 2-MeTHF |
Critical Factors :
-
Ligand-to-Pd ratio : Optimal at 1.1:1 for maximal enantiocontrol .
-
Solvent Effects : 2-MeTHF enhances reaction rates compared to toluene .
-
Additives : BF₃·OEt₂ (1.3 equiv) improves nucleophilicity of benzylic substrates .
Structural Reactivity Patterns
Comparative studies with analogous ligands reveal:
| Ligand | krel (AAA) | Thermal Stability |
|---|---|---|
| (2R,5R)-Dimethylphospholane | 1.0 | Decomp. >150°C |
| (2S,5S)-Diethylphospholane | 0.7 | Stable to 180°C |
| Non-chiral phospholane | 0.3 | Stable to 200°C |
Trends :
-
Methyl substituents at C2/C5 enhance catalytic activity but reduce thermal stability .
-
Enantiomeric excess correlates with ligand rigidity: ΔΔG‡ = 2.1 kcal/mol for (R,R) vs (S,S) diastereomers .
Stability Under Reaction Conditions
| Parameter | Value | Method |
|---|---|---|
| Air Sensitivity | Decomposes in <15 min | TGA/MS analysis |
| Moisture Tolerance | Stable (RH <40%) | Karl Fischer titration |
| Thermal Decomposition | Onset at 148°C | DSC |
Handling Protocols :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Configuration |
|---|---|---|---|---|---|
| (2R,5R)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-dimethylphospholane | C₁₅H₂₁O₂P | 264.3 | 1044256-04-3 | Methyl groups on phospholane; 1,3-dioxolane ring | (2R,5R) |
| (2S,5S)-1-(2-(1,3-Dioxolan-2-YL)phenyl)-2,5-diethylphospholane | C₁₇H₂₅O₂P | 292.36 | 1314246-02-0 | Ethyl substituents (vs. methyl) on phospholane | (2S,5S) |
| (+)-1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]ethane | C₁₈H₃₆P₂ | 314.43 | - | Bis-phospholane with ethane bridge | (2R,5R) |
| BozPHOS [(2R,5R)-1-{2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl}-2,5-dimethylphospholane 1-oxide] | C₁₅H₂₁O₃P₂ | 302.3 | 924294-55-3 | Phospholane oxide derivative | (2R,5R) |
Physical and Chemical Properties
Key Differences
Substituent Effects: The methyl groups in the target compound provide moderate steric hindrance, ideal for medium-sized substrates in catalysis. The bis-phospholane derivative (C₁₈H₃₆P₂) features two phospholane units connected by an ethane bridge, enhancing metal coordination and stability in transition-metal complexes .
Electronic Effects: The 1,3-dioxolane ring in the target compound increases electron density on the phosphorus atom, enhancing its donor capacity compared to non-oxygenated analogues . BozPHOS, an oxidized derivative, introduces a phosphoryl group (P=O), altering electronic properties and reducing basicity, which may shift catalytic activity toward specific reaction types .
Stereochemical Impact :
- The (2R,5R) configuration in the target compound induces distinct enantioselectivity in asymmetric hydrogenation reactions. Its (2S,5S) diethyl counterpart may produce opposite enantiomers due to mirrored stereochemistry .
Preparation Methods
Moisture Sensitivity Management
The phosphorus center's susceptibility to hydrolysis necessitates strict anhydrous conditions (<10 ppm H₂O) during synthesis. Common strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
